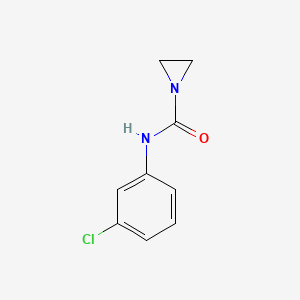
1-Aziridinecarboxamide, N-(3-chlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Aziridinecarboxamide, N-(3-chlorophenyl)- is a chemical compound with the molecular formula C9H9ClN2O and a molecular weight of 196.63 g/mol This compound is characterized by the presence of an aziridine ring, which is a three-membered nitrogen-containing ring, and a 3-chlorophenyl group attached to the nitrogen atom of the aziridine ring
Preparation Methods
The synthesis of 1-Aziridinecarboxamide, N-(3-chlorophenyl)- can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction typically requires the presence of a base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), to facilitate the cyclization process. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran (THF) to dissolve the reactants and promote the reaction.
In industrial production, the synthesis of 1-Aziridinecarboxamide, N-(3-chlorophenyl)- may involve large-scale reactions using similar cyclization methods. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
1-Aziridinecarboxamide, N-(3-chlorophenyl)- undergoes various chemical reactions, including nucleophilic ring-opening reactions . The aziridine ring is highly strained, making it susceptible to nucleophilic attack. Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reaction conditions often involve the use of Lewis acids or protic acids to activate the aziridine ring and facilitate the ring-opening process.
The major products formed from these reactions depend on the nature of the nucleophile and the reaction conditions. For example, the reaction with amines can lead to the formation of substituted amides, while the reaction with alcohols can produce substituted ethers.
Scientific Research Applications
1-Aziridinecarboxamide, N-(3-chlorophenyl)- has several scientific research applications. In chemistry, it is used as a building block for the synthesis of various nitrogen-containing heterocycles
In biology and medicine, the compound is studied for its potential antimicrobial and anticancer properties . The aziridine ring is known to interact with biological molecules, leading to the inhibition of microbial growth and the induction of apoptosis in cancer cells.
In industry, 1-Aziridinecarboxamide, N-(3-chlorophenyl)- is used in the production of polymers and coatings . The compound’s ability to undergo ring-opening polymerization makes it a valuable monomer for the synthesis of polyamines, which have applications in antibacterial coatings, CO2 adsorption, and non-viral gene transfection.
Mechanism of Action
The mechanism of action of 1-Aziridinecarboxamide, N-(3-chlorophenyl)- involves the nucleophilic ring-opening of the aziridine ring . The strained three-membered ring is highly reactive and can be opened by nucleophiles, leading to the formation of various products. The molecular targets and pathways involved in the compound’s biological activity include interactions with DNA and proteins, leading to the inhibition of microbial growth and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1-Aziridinecarboxamide, N-(3-chlorophenyl)- can be compared with other aziridine derivatives, such as N-phenylaziridine and N-(2-chlorophenyl)aziridine . These compounds share similar structural features, including the presence of an aziridine ring and a phenyl group. the substitution pattern on the phenyl ring can significantly influence the compound’s reactivity and biological activity.
For example, N-phenylaziridine may exhibit different reactivity towards nucleophiles compared to 1-Aziridinecarboxamide, N-(3-chlorophenyl)- due to the absence of the chlorine substituent. Similarly, N-(2-chlorophenyl)aziridine may have different biological activity due to the position of the chlorine atom on the phenyl ring.
Conclusion
1-Aziridinecarboxamide, N-(3-chlorophenyl)- is a versatile compound with potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structural features and reactivity make it a valuable building block for the synthesis of nitrogen-containing heterocycles and polymers. The compound’s ability to undergo nucleophilic ring-opening reactions and its potential biological activity make it an important subject of scientific research.
Properties
CAS No. |
3647-19-6 |
|---|---|
Molecular Formula |
C9H9ClN2O |
Molecular Weight |
196.63 g/mol |
IUPAC Name |
N-(3-chlorophenyl)aziridine-1-carboxamide |
InChI |
InChI=1S/C9H9ClN2O/c10-7-2-1-3-8(6-7)11-9(13)12-4-5-12/h1-3,6H,4-5H2,(H,11,13) |
InChI Key |
HAECRABVOJPFTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















